molecular formula C8H11NO3S B11778586 Ethyl 2-methoxy-4-methylthiazole-5-carboxylate

Ethyl 2-methoxy-4-methylthiazole-5-carboxylate

Cat. No.: B11778586
M. Wt: 201.25 g/mol
InChI Key: IQIVPHXCGDDSIM-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-4-methylthiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-4-methylthiazole-5-carboxylate can be synthesized through a one-pot procedure. The synthesis involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild conditions. This method is efficient and yields the desired product in good quantities .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-methoxy-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Ethyl 2-methylthiazole-4-carboxylate
  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

Ethyl 2-methoxy-4-methylthiazole-5-carboxylate is unique due to the presence of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar thiazole derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H11NO3S/c1-4-12-7(10)6-5(2)9-8(11-3)13-6/h4H2,1-3H3

InChI Key

IQIVPHXCGDDSIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)OC)C

Origin of Product

United States

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